N-Methyl-N'-nitrosopiperazine-d4
Description
The study of deuterated N-Methyl-N'-nitrosopiperazine is intrinsically linked to the broader fields of stable isotope labeling and nitrosamine (B1359907) analysis. This specialized chemical compound acts as a crucial reference material in analytical laboratories.
Properties
CAS No. |
756524-88-6 |
|---|---|
Molecular Formula |
C₅H₇D₄N₃O |
Molecular Weight |
133.18 |
Synonyms |
1-Methyl-4-nitrosopiperazine-d4; 1-Nitroso-4-methylpiperazine-d4; N-Nitroso-N’-methylpiperazine-d4; NSC 523886-d4; 4-Methyl-1-nitroso-piperazine-2,2,6,6-d4 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Nitrosopiperazines
Deuterium (B1214612) Incorporation Strategies
The introduction of deuterium into the N-Methyl-N'-nitrosopiperazine structure can be achieved through various synthetic strategies. The specific placement of deuterium atoms, in this case at the 2,2,6,6-positions of the piperazine (B1678402) ring, necessitates a targeted approach.
Hydrogen-Deuterium Exchange Processes
Hydrogen-deuterium (H-D) exchange reactions represent a common method for introducing deuterium into organic molecules. These processes typically involve the treatment of a substrate with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. For piperazine derivatives, acid or base-catalyzed H-D exchange can be employed to replace exchangeable protons. Protons on carbons alpha to a heteroatom, like the nitrogen in the piperazine ring, can be susceptible to exchange under certain conditions, although this may require elevated temperatures and prolonged reaction times.
Catalytic Isotope Exchange Techniques
More efficient and selective deuteration can be achieved through catalytic isotope exchange. Transition metal catalysts, such as ruthenium, iridium, or palladium, can facilitate the exchange of C-H bonds with C-D bonds. For instance, various ruthenium complexes have been shown to effectively catalyze the deuteration of piperidines and piperazines using deuterium oxide as the deuterium source. These reactions can be performed in solvents like dimethyl sulfoxide (B87167) and often result in high isotopic incorporation at positions alpha and beta to the nitrogen atom. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity for the 2,2,6,6-positions.
Precursor Chemistry for Nitrosopiperazine Synthesis
The synthesis of N-Methyl-N'-nitrosopiperazine-d4 relies on the availability of appropriately deuterated precursors. A plausible synthetic route would involve the preparation of piperazine-2,2,6,6-d4, followed by methylation and subsequent nitrosation.
A general, non-deuterated synthesis of N-Methyl-N'-nitrosopiperazine can proceed via two primary routes:
Nitrosation of 1-Methylpiperazine (B117243): This is a direct method where 1-methylpiperazine is treated with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium.
Methylation of 1-Nitrosopiperazine: This route involves the initial nitrosation of piperazine to form 1-nitrosopiperazine, which is then methylated at the N4 position using a methylating agent.
For the synthesis of the d4-labeled compound, a deuterated precursor is required. A potential synthetic pathway is outlined below:
Synthesis of Piperazine-2,2,6,6-d4: This can be achieved through catalytic H-D exchange on piperazine or by a multi-step synthesis starting from deuterated building blocks.
Methylation of Piperazine-2,2,6,6-d4: The deuterated piperazine is then methylated at one of the nitrogen atoms to yield 1-Methylpiperazine-2,2,6,6-d4.
Nitrosation of 1-Methylpiperazine-2,2,6,6-d4: The final step involves the reaction of the deuterated N-methylpiperazine with a nitrosating agent to produce this compound.
Alternatively, one could start with piperazine, perform the nitrosation, and then introduce a deuterated methyl group using a deuterated methylating agent. However, to achieve deuteration on the piperazine ring, the former strategy is more appropriate.
Isotopic Purity and Enrichment Assessment in Labeled Compounds
The determination of isotopic purity and the degree of deuterium enrichment are critical quality control steps in the synthesis of labeled compounds. Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the isotopic composition of a molecule. By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the incorporation of deuterium can be confirmed. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for the differentiation between the desired deuterated product and any remaining unlabeled or partially labeled species. The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the percentage of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for assessing isotopic purity and confirming the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons at the 2 and 6 positions of the piperazine ring would indicate successful deuteration at these sites. ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, providing further confirmation of their presence and location within the molecule.
Mechanistic Investigations Involving N Methyl N Nitrosopiperazine D4
Elucidation of Nitrosamine (B1359907) Formation Pathways in Chemical Systems
The formation of nitrosamines, a class of compounds of significant concern due to their potential carcinogenicity, is a complex process involving the reaction of a nitrosating agent with a secondary or tertiary amine. researchgate.netnih.gov Understanding the intricate pathways of their formation is crucial for developing strategies to mitigate their presence in various products.
Degradation Product Analysis and Nitrosamine Generation
Forced degradation studies are instrumental in identifying the potential for a substance to form nitrosamines. These studies often involve subjecting a compound to harsh conditions, such as high temperatures and the presence of excess nitrosating agents, to accelerate degradation and identify potential nitrosamine products. usp.org The "Nitrosation Assay Procedure" (NAP test), for instance, utilizes such conditions to assess the propensity of drug substances to form nitrosamines. usp.org The detection of a predicted nitrosamine after subjecting a substance to these conditions strongly suggests its potential to form under normal manufacturing or storage conditions. usp.org
The analysis of degradation products is a key component of these studies. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and identify the various compounds formed during degradation, including any nitrosamines. nih.govrestek.com The use of isotopically labeled standards, such as N-Methyl-N'-nitrosopiperazine-d4, is essential for accurate quantification of the corresponding non-labeled nitrosamine.
Reaction Kinetics of Nitrosating Agents with Precursors
The rate at which nitrosamines form is dependent on several factors, including the concentration of the amine precursor and the nitrosating agent, temperature, and pH. Kinetic studies provide valuable data on how these factors influence the reaction rate. For example, the formation of N-nitrosopiperazine from the reaction of piperazine (B1678402) with nitrite (B80452) has been shown to be first order in both nitrite and piperazine carbamate (B1207046) species. nih.gov
The activation energy, a measure of the minimum energy required for a reaction to occur, is a key parameter determined from kinetic studies. For the formation of N-nitrosopiperazine, the activation energy has been determined to be 84 ± 2 kJ/mol. nih.gov This information is critical for predicting the likelihood of nitrosamine formation under different conditions and for developing effective control strategies.
Isotopic Tracer Applications in Chemical Reaction Studies
Isotopically labeled compounds like this compound are invaluable tools in mechanistic studies. medchemexpress.com By incorporating a heavy isotope, such as deuterium (B1214612), into a molecule, researchers can track its fate through a chemical reaction. This is particularly useful for elucidating complex reaction mechanisms where multiple pathways may be involved.
In the context of nitrosamine research, this compound can be used as an internal standard in analytical methods to accurately quantify the amount of N-Methyl-N'-nitrosopiperazine in a sample. The deuterated standard is chemically identical to the non-labeled compound but can be distinguished by its higher mass in a mass spectrometer. This allows for precise correction of any sample loss during preparation and analysis.
Computational and Theoretical Chemistry Approaches
Computational chemistry provides a powerful means to investigate chemical reactions at a molecular level. These methods can be used to calculate the structures and energies of reactants, products, and transition states, providing insights into reaction mechanisms that are often difficult to obtain experimentally.
Quantum Mechanical Calculations of Reaction Intermediates
Quantum mechanical calculations are used to model the electronic structure of molecules and predict their reactivity. These calculations have been employed to study the activation of nitrosamines, a key step in their carcinogenic activity. nih.govfrontiersin.org For carcinogenic nitrosamines, it has been shown that the intermediate diazonium ions tend to react to form more stable DNA adducts. nih.govfrontiersin.org In contrast, non-carcinogenic nitrosamines often form more stable carbocation intermediates that are more likely to react with water. nih.govfrontiersin.org
These calculations can also predict the relative stability of different reaction intermediates. For instance, in the case of N-nitrosopiperazine, the nitrenium ion formed after the release of nitrogen is more stable than the expected carbenium ion. frontiersin.org This type of detailed information is crucial for understanding the factors that govern the reactivity and potential toxicity of nitrosamines.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov These simulations can provide insights into the conformational flexibility of molecules and how they interact with their environment. In the context of nitrosamines, MD simulations can be used to study the conformational changes that occur upon binding to biological macromolecules, such as enzymes. nih.gov
For example, MD simulations have been used to study the conformational dynamics of N-methyl piperidine, a related heterocyclic compound. rsc.org These studies have revealed that the molecule can exist in different conformations, such as chair and twist forms, and that it can undergo rapid interconversion between these forms. rsc.org This type of information is important for understanding how the shape and flexibility of a molecule can influence its chemical and biological properties.
Applications of N Methyl N Nitrosopiperazine D4 in Diverse Research Areas
Environmental Chemical Analysis
The use of N-Methyl-N'-nitrosopiperazine-d4 is pivotal in the precise measurement of MNP in environmental samples. Its chemical similarity to the target analyte, coupled with its different mass, allows it to be used as an internal standard to correct for variations in sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.
Detection and Quantification in Water Matrices
While specific studies detailing the use of this compound in water analysis are not extensively documented, the analytical methodologies for other nitrosamines in aqueous environments strongly support its application. For instance, research on the determination of N-nitrosopiperazine in treated wastewater has successfully employed its deuterated isotopologue, N-nitrosopiperazine-d8, for quantification by hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS). scholaris.cascholaris.ca This approach achieves low limits of quantification, which is essential for monitoring trace levels of contaminants in water.
The principles of this methodology are directly transferable to the analysis of MNP, where this compound would be added to water samples at a known concentration before extraction and analysis. This allows for the mitigation of matrix effects and variations in extraction efficiency, which are common challenges in complex samples like wastewater. The United States Environmental Protection Agency (EPA) has established water quality criteria for various nitrosamines, underscoring the importance of accurate monitoring of these compounds in the environment. epa.govepa.gov
Below is an illustrative data table of a hypothetical analytical method for MNP in water, incorporating this compound as an internal standard.
| Parameter | Value |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound |
| Sample Volume | 100 mL |
| Extraction Method | Solid-Phase Extraction (SPE) |
| Limit of Quantification (LOQ) | < 1 ng/L |
| Recovery | 95-105% |
Assessment in Soil and Air Samples
The presence of nitrosamines in soil and air is a recognized environmental concern. researchgate.net Analytical methods for determining these compounds in such matrices often involve extraction followed by chromatographic separation and mass spectrometric detection. The use of a deuterated internal standard like this compound is critical for achieving the necessary accuracy and precision in these analyses.
While specific research on MNP in soil and air is limited, the established protocols for other volatile and semi-volatile nitrosamines provide a clear framework. For air analysis, sampling may involve trapping the analytes on a sorbent material, followed by solvent extraction. In soil analysis, methods like Soxhlet extraction or pressurized liquid extraction are common. In both scenarios, the addition of this compound at the beginning of the sample preparation process would account for any losses during these steps.
Role in Food Chemistry Research
Analytical methods to detect and quantify nitrosamines in food matrices are often complex due to the intricate nature of the samples. These methods typically rely on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard such as this compound is standard practice in these analyses to ensure the reliability of the quantitative data by compensating for matrix effects and procedural losses.
Chemical Process Research and Development
The most well-documented application of this compound is in the realm of pharmaceutical process research and development, where it is used as an internal standard for the quantification of the MNP impurity.
Impurity Profiling in Complex Chemical Mixtures
This compound is instrumental in the accurate profiling of MNP as a potential impurity in active pharmaceutical ingredients (APIs) and drug products. caymanchem.com For example, it has been used in the development and validation of LC-MS/MS methods to determine MNP in multicomponent products containing rifampicin. mdpi.com The use of the deuterated internal standard allows for precise quantification, even in the presence of a complex matrix. mdpi.com
The following table summarizes a typical application of this compound in impurity profiling.
| Application | Analytical Method | Role of this compound |
| Quantification of MNP in Rifampicin | LC-MS/MS | Internal Standard for accurate quantification |
| Method Validation | LC-MS/MS | Used to assess accuracy, precision, and linearity |
Process Control and Optimization Using Isotopic Standards
In chemical process research, stable isotope-labeled standards like this compound are valuable tools for process control and optimization. By accurately monitoring the formation of impurities such as MNP during different stages of a chemical synthesis, researchers can identify critical process parameters that influence impurity levels. This data-driven approach enables the optimization of reaction conditions to minimize the formation of undesirable byproducts, leading to a more robust and efficient manufacturing process.
The use of this compound ensures that the analytical data used for process optimization is of high quality, providing a reliable basis for decision-making in the development of safer and more efficient chemical processes.
Isotopic Tracing in Biochemical and Metabolic Pathways with this compound
The use of stable isotope-labeled compounds is a cornerstone in the field of metabolic research, providing a powerful tool to trace the intricate pathways of molecules within biological systems. This compound, as a deuterated analog of N-Methyl-N'-nitrosopiperazine, holds significant potential for application in isotopic tracing studies to elucidate the biochemical and metabolic fate of its parent compound. While its primary documented use is as an internal standard in analytical chemistry for quantitative analysis, the principles of isotopic labeling support its utility in metabolic pathway investigation.
Deuterium-labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. By replacing hydrogen atoms with deuterium (B1214612), the mass of the molecule is increased. This mass difference allows for the differentiation of the labeled compound and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry. This technique enables researchers to track the metabolic journey of a compound, identifying the various biotransformations it undergoes.
The metabolic activation of N-nitrosamines, a class of compounds to which N-Methyl-N'-nitrosopiperazine belongs, is a critical area of study due to their carcinogenic potential. mdpi.com These compounds typically require metabolic activation by enzymes, such as cytochrome P450, to exert their biological effects. mdpi.com The metabolic process often involves the cleavage of a carbon-hydrogen bond. nih.gov The substitution of hydrogen with deuterium can influence the rate of these metabolic reactions, a phenomenon known as the kinetic isotope effect. This effect can be used to study the rate-limiting steps in a metabolic pathway.
While specific metabolic tracing studies employing this compound are not extensively detailed in publicly available literature, the known metabolic pathways of similar piperazine-containing compounds and N-nitrosamines provide a framework for its potential applications. For instance, studies on piperazine (B1678402) have shown that it can be nitrosated in vivo to form N-mononitrosopiperazine, which is then excreted. nih.govnih.gov Research on other N-nitrosamines has detailed metabolic pathways that include hydroxylation and the formation of reactive electrophiles that can interact with cellular macromolecules like DNA. mdpi.com
The theoretical application of this compound in a metabolic study would involve administering the deuterated compound to a biological system, such as cell cultures or animal models. At various time points, biological samples (e.g., urine, blood, tissue extracts) would be collected and analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer would be tuned to detect the specific mass-to-charge ratios of the deuterated parent compound and its expected metabolites.
Table 1: Potential Metabolites of this compound Detectable by Mass Spectrometry
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Potential Metabolic Transformation |
| This compound | C₅H₇D₄N₃O | 133.11 | Parent Compound |
| Hydroxylated Metabolite-d3 | C₅H₆D₃N₃O₂ | 148.09 | Hydroxylation of the piperazine ring |
| N-demethylated Metabolite-d4 | C₄H₅D₄N₃O | 119.09 | Removal of the methyl group |
| Ring-opened Metabolite-d4 | C₅H₉D₄N₃O₂ | 151.12 | Oxidative cleavage of the piperazine ring |
Note: The exact mass of the metabolites will depend on the position of the deuterium atoms and the specific metabolic reaction.
By identifying and quantifying these deuterated metabolites, researchers could construct a detailed map of the biotransformation of N-Methyl-N'-nitrosopiperazine. Furthermore, comparing the metabolic profile of the deuterated compound to its non-deuterated counterpart could reveal the impact of deuterium substitution on the metabolic rate, potentially highlighting key enzymatic steps in its biotransformation.
Future Research Perspectives on Deuterated Nitrosopiperazines
Development of Novel Deuteration Techniques
The synthesis of deuterated internal standards is a critical first step in their application. Future research is poised to focus on developing more efficient, cost-effective, and versatile deuteration techniques.
Currently, the synthesis of isotopically labeled nitrosamines often involves the N-alkylation of protected primary or secondary amines with stable isotope-labeled alkyl halides, followed by deprotection and nitrosation. nih.gov While effective, this process can be multi-stepped and may present challenges in terms of yield and purification.
Future research directions in deuteration techniques for nitrosopiperazines may include:
Catalytic H-D Exchange: Exploring novel catalysts for direct hydrogen-isotope exchange on pre-formed nitrosopiperazine scaffolds could significantly streamline the synthesis. This would eliminate the need for building the molecule from deuterated starting materials.
Flow Chemistry Approaches: Implementing continuous flow reactors for deuteration reactions could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Enzymatic Deuteration: Investigating the potential of enzymes to catalyze specific deuteration reactions could provide a highly selective and environmentally friendly alternative to traditional chemical methods.
These advancements will be crucial for producing a wider variety of deuterated nitrosopiperazine standards with different deuteration patterns, which can be invaluable for mechanistic studies.
Advanced Analytical Methodologies for Enhanced Resolution and Sensitivity
The detection and quantification of nitrosamines at trace levels present significant analytical challenges. thermofisher.comchromatographyonline.comtheanalyticalscientist.com The development of more sophisticated analytical methodologies is a key area of future research, with a focus on improving both resolution and sensitivity.
Current Challenges in Nitrosamine (B1359907) Analysis:
| Challenge | Description |
| Low Detection Limits | Regulatory agencies are requiring increasingly lower detection limits, pushing analytical instruments to their performance edge. chromatographyonline.com |
| Matrix Effects | Complex sample matrices, such as those found in pharmaceuticals and environmental samples, can interfere with the analysis and suppress the signal of the target analyte. clearsynth.comtheanalyticalscientist.com |
| Chromatographic Resolution | Separating nitrosamine impurities from other structurally similar compounds can be difficult, especially for nitrosamine drug substance-related impurities (NDSRIs). chromatographyonline.com |
| Analyte Stability | Nitrosamines can be susceptible to degradation, particularly from light, during sample preparation and analysis. theanalyticalscientist.com |
Deuterated internal standards like N-Methyl-N'-nitrosopiperazine-d4 are essential for addressing these challenges by compensating for variations during sample preparation and analysis through isotope dilution analysis. clearsynth.comwikipedia.org
Future advancements in analytical methodologies will likely involve:
High-Resolution Mass Spectrometry (HRMS): The broader adoption of techniques like Orbitrap and time-of-flight (TOF) mass spectrometry will enable more accurate mass measurements, helping to differentiate nitrosamines from isobaric interferences and reducing the risk of false positives. thermofisher.com
Tandem Mass Spectrometry (MS/MS): Further optimization of MS/MS methods, including the exploration of novel fragmentation pathways, will enhance the specificity and sensitivity of nitrosamine detection. nih.govnih.gov
Advanced Chromatographic Techniques: The development of novel stationary phases and the use of multidimensional chromatography will improve the separation of complex nitrosamine mixtures.
Automated Sample Preparation: Increased automation in sample preparation, such as the use of solid-phase extraction (SPE), can improve reproducibility and reduce the potential for human error. nih.gov
These advanced methods, coupled with the use of high-purity deuterated internal standards, will be critical for ensuring the safety of pharmaceutical products and for monitoring nitrosamines in the environment.
Mechanistic Insights into Complex Nitrosamine Chemistry
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. nih.gov Future research will leverage deuterated nitrosopiperazines to gain a more profound understanding of the complex chemistry of nitrosamines.
Key areas of investigation include:
Formation Pathways: By strategically placing deuterium (B1214612) atoms on different positions of the piperazine (B1678402) ring, researchers can trace the formation of nitrosamines from their precursors. This can help identify and control the root causes of nitrosamine contamination in various products.
Degradation Mechanisms: Studying the degradation of deuterated nitrosopiperazines under different conditions (e.g., photolysis, chemical treatment) can provide insights into their environmental fate and help develop effective remediation strategies. theanalyticalscientist.com
Metabolic Fate: In toxicological studies, deuterated standards are crucial for tracking the absorption, distribution, metabolism, and excretion (ADME) of nitrosamines in biological systems. nih.gov This knowledge is essential for assessing their potential health risks.
Carcinogenicity Mechanisms: Understanding the rate-limiting steps in nitrosamine carcinogenicity, such as the cytochrome P450-mediated α-carbon hydroxylation, is critical for risk assessment. nih.gov Deuterated analogs can be used to probe these enzymatic processes and inform the development of safer pharmaceuticals.
These mechanistic studies, enabled by the use of deuterated nitrosopiperazines, will provide the fundamental knowledge needed to mitigate the risks associated with nitrosamine exposure.
Expansion of Isotopic Labeling Applications in Chemical Sciences
The utility of isotopic labeling extends far beyond its current applications in nitrosamine analysis. Future research will likely see the expansion of these techniques into new and exciting areas of chemical science.
Potential future applications include:
Quantitative Proteomics: Similar to their use in metabolomics, isotopically labeled compounds can be used as standards for the absolute quantification of proteins, providing a more accurate picture of cellular processes.
Environmental Forensics: Deuterated standards can be used to trace the sources of environmental contamination, helping to identify polluters and inform remediation efforts.
Materials Science: Isotopic labeling can be used to study the diffusion and degradation of polymers and other materials, leading to the development of more durable and sustainable products.
Drug Discovery: The use of stable isotope labeling in combination with mass spectrometry is a powerful tool for detecting and quantifying drug metabolites, aiding in the development of safer and more effective drugs. nih.gov
As analytical instrumentation continues to improve in sensitivity and resolution, the range of applications for isotopically labeled compounds like deuterated nitrosopiperazines will undoubtedly continue to grow, opening up new frontiers in scientific discovery.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-Methyl-N'-nitrosopiperazine-d4, and how do isotopic labeling (deuteration) strategies influence its stability?
- Methodology : Synthesis typically involves nitrosation of N-methylpiperazine derivatives using deuterated nitrite (NaNO₂-d₄) under acidic conditions. Isotopic labeling at the methyl or nitrosamine groups requires controlled pH (3–5) and low-temperature (0–5°C) conditions to minimize deuteration loss. Post-synthesis purification via column chromatography (silica gel, eluent: DCM/MeOH 9:1) ensures purity >95%. Stability studies should use LC-MS with deuterium retention monitoring under varied temperatures (4°C, 25°C) and pH (2–9) .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples or amine-based CO₂ capture solvents)?
- Methodology : Use LC-MS/MS with a deuterated internal standard (e.g., NDMA-d₆) for quantification. Chromatographic separation on a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile improves resolution. For trace analysis in environmental samples, employ solid-phase microextraction (SPME) coupled with GC-MS (EI mode, m/z 102, 117 for fragmentation patterns). Method validation should include spike-recovery tests (80–120%) and LOQ determination (≤1 ppb) .
Q. How does the presence of CO₂ or secondary amines affect the stability of this compound in aqueous systems?
- Methodology : Conduct kinetic studies under controlled CO₂ partial pressure (0.1–5 atm) and amine concentrations (0.1–5 M). Monitor degradation via UV-Vis spectroscopy (λ = 234 nm for nitrosamine absorption) and corroborate with NMR (¹H, ¹³C) to track structural changes. Data analysis should employ pseudo-first-order kinetics models, with activation energy (Ea) calculated using the Arrhenius equation (typical Ea = 84 ± 2 kJ/mol for analogous nitrosamines) .
Advanced Research Questions
Q. What mechanistic insights explain the carcinogenic potential of this compound, and how do these compare to non-deuterated analogs?
- Methodology : Use in vitro mutagenicity assays (Ames test with TA100 strain) to compare deuterated vs. non-deuterated forms. For mechanistic studies, perform DNA adduct profiling via ³²P-postlabeling or LC-HRMS to identify methylated guanine adducts (e.g., N7-methylguanine). Isotopic effects on metabolic activation (e.g., cytochrome P450-mediated N-demethylation) can be quantified using hepatic microsomes and deuterium kinetic isotope effect (KIE) calculations .
Q. How can researchers mitigate this compound formation in amine-based CO₂ capture systems without compromising solvent efficiency?
- Methodology : Test inhibitors like ascorbic acid (0.1–1 mM) or UV irradiation (254 nm) to scavenge nitrosating agents (NOx). Evaluate solvent performance using a bench-scale absorber-stripper setup with online FTIR for CO₂ loading measurements. Optimize inhibitor concentration via response surface methodology (RSM) to balance nitrosamine suppression (>90%) and CO₂ capture efficiency (>85%) .
Q. What statistical approaches are optimal for resolving contradictory data on environmental persistence of this compound across different studies?
- Methodology : Apply meta-analysis with random-effects models to aggregate half-life data from peer-reviewed studies. Stratify by environmental variables (pH, temperature, organic content) using multivariate regression. Validate with laboratory simulations under OECD 307 guidelines (aerobic soil, 20°C). Uncertainty intervals (95% CI) should be reported for half-life estimates (e.g., t₁/₂ = 30–60 days in freshwater) .
Key Considerations
- Toxicological Data Gaps : While regulatory frameworks (e.g., ICH M7) classify nitrosamines as potent mutagens, specific toxicokinetic data for deuterated forms remain limited. Preclinical studies should prioritize in vivo models (rodent) with deuterium tracing to assess bioaccumulation .
- Synthesis Challenges : Deuteration at the nitrosamine group may require alternative reagents (e.g., D₂O/NaNO₂-d₄) to avoid isotopic exchange. Confirm deuteration efficiency via ²H-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
